Tankyrase 1 Biochemical IC₅₀ Comparison for Pyrazolopyrimidone Derivatives Bearing a 3‑Fluoro‑4‑piperazinobenzoyl Fragment Versus a 4‑Piperidinylbenzoyl Fragment
In the Roche tankyrase inhibitor series (US 2013/0345215 A1), a pyrazolopyrimidone derivative incorporating a 3‑fluoro‑4‑piperazinobenzoyl moiety exhibited a tankyrase 1 IC₅₀ of 0.0973 nM [1]. When the 4‑piperazine group was replaced by a 4‑piperidine ring while retaining the 3‑fluorobenzoyl fragment, the tankyrase 1 IC₅₀ rose to 0.237 nM, representing a 2.4‑fold loss of potency [2]. Both measurements were performed in the same biochemical assay (50 mM MOPS, pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂, 0.01% Tween 20) and sourced from the same patent family, ensuring direct comparability.
| Evidence Dimension | Tankyrase 1 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.0973 nM (compound containing 3‑fluoro‑4‑piperazinobenzoyl fragment; US 9505749, Example 106) |
| Comparator Or Baseline | IC₅₀ = 0.237 nM (analog with 4‑piperidinylbenzoyl instead of 4‑piperazinobenzoyl; US 9505749, Example 100) |
| Quantified Difference | 2.4‑fold lower IC₅₀ (more potent) when the piperazine nitrogen is present |
| Conditions | Biochemical tankyrase 1 assay, 50 mM MOPS pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂, 0.01% Tween 20 |
Why This Matters
A 2.4‑fold improvement in biochemical IC₅₀ translates to a lower required dose for equivalent target engagement, directly reducing the risk of off‑target toxicities when the piperazine‑containing building block is selected over the piperidine analog.
- [1] BindingDB Entry BDBM50446537 (CHEMBL3110100, US 9505749, Example 106). Tankyrase 1 IC₅₀ = 0.0973 nM. View Source
- [2] BindingDB Entry BDBM259588 (US 9505749, Example 100). Tankyrase 1 IC₅₀ = 0.237 nM. View Source
